molecular formula C21H19ClN4O2 B2590771 N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950345-64-9

N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2590771
CAS No.: 950345-64-9
M. Wt: 394.86
InChI Key: KMBKRZAGZRXHIZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenylamine group at position 7, a 3,4-dimethoxyphenyl substituent at position 2, and a methyl group at position 3. Its molecular formula is C₂₀H₁₇ClN₄O₂, with an average mass of 380.83 g/mol and a monoisotopic mass of 380.1043 (inferred from analogs in ).

Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural versatility, enabling modifications that modulate solubility, binding affinity, and metabolic stability. Key structural features influencing activity include:

  • Substituents on the pyrazolo[1,5-a]pyrimidine core (e.g., methyl, halogen, methoxy groups).
  • Aromatic/heteroaromatic groups at positions 2, 3, and 4.
  • Amine substituents at position 7, often linked to aryl or alkyl chains .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c1-13-10-20(24-16-7-5-15(22)6-8-16)26-21(23-13)12-17(25-26)14-4-9-18(27-2)19(11-14)28-3/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBKRZAGZRXHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H19ClN4O2C_{21}H_{19}ClN_{4}O_{2}, with a molecular weight of 394.85 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group. The presence of these substituents is significant for its biological activity.

PropertyValue
Molecular FormulaC21H19ClN4O2
Molecular Weight394.85 g/mol
CAS Number950345-64-9
SMILES RepresentationCc(cc(-c(cc1)ccc1Cl)n1nc2COC)nc1c2-c(cc1)cc(OC)c1OC

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine compounds exhibit antiviral properties. In particular, this compound has shown efficacy against various viral infections. A study highlighted its potential as a therapeutic agent against human adenovirus (HAdV), demonstrating significant inhibitory effects with an IC50 value in the low micromolar range .

The mechanism by which this compound exerts its antiviral effects involves the inhibition of viral DNA replication. Preliminary studies suggest that it interferes with specific stages of the viral life cycle, potentially blocking the replication process itself .

Anticancer Activity

The compound also exhibits promising anticancer properties. It has been identified as a kinase inhibitor, targeting various members of the HER family implicated in tumorigenesis. This action may inhibit cancer cell proliferation and survival .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral activity of several pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound demonstrated an IC50 value of 0.27 μM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 μM) .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell growth at micromolar concentrations. The mechanism was linked to its ability to induce apoptosis in cancer cells through activation of specific signaling pathways .

Table 2: Biological Activities Compared to Other Compounds

Compound NameIC50 (μM)CC50 (μM)Target
This compound0.27156.8HAdV DNA replication
Niclosamide0.50200HAdV
Compound X (example)0.15100HER family kinases

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison with structurally related compounds, focusing on substitutions, synthetic yields, physical properties, and biological activities.

Structural Modifications and Trends

a) Position 2 Substitutions
  • In triazolopyrimidine analogs (), substituents like aminomethyl or dimethylaminomethyl at position 2 yielded moderate to low synthetic yields (11–56%), suggesting steric or electronic challenges in synthesis .
b) Position 3 and 5 Substitutions
  • 3-Aryl groups : Fluorophenyl () and methoxyphenyl () substituents are common. Fluorine’s electronegativity may enhance metabolic stability, while methoxy groups improve solubility .
  • 5-Methyl vs.
c) Position 7 Amine Modifications
  • 4-Chlorophenyl (target compound, ) is a recurrent motif, likely contributing to target binding via hydrophobic/π-π interactions.
  • Heteroaromatic amines (e.g., pyridinylmethyl in ) introduce hydrogen-bonding capabilities, correlating with anti-mycobacterial activity (MIC values in Table 2 of ) .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .

Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₀ClN₅O₂, [M+H]⁺ calc. 446.1384) .
  • HPLC-PDA : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography : Resolve 3D structure and confirm regiochemistry (e.g., pyrazolo-pyrimidine core angles) .

What preliminary biological assays are recommended to evaluate its pharmacological potential?

Q. Basic

  • Antiviral Screening :
    • Plaque reduction assays against RNA viruses (e.g., influenza A) in MDCK cells, measuring IC₅₀ values .
  • Anticancer Activity :
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing viability reduction to controls .
  • Enzyme Inhibition :
    • Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking :
    • Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1M17). Focus on hydrogen bonds with methoxy groups and hydrophobic interactions with the chlorophenyl ring .
  • QSAR Modeling :
    • Train models with descriptors like ClogP and polar surface area to predict bioavailability and activity cliffs .
  • MD Simulations :
    • Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes .

How can researchers resolve contradictions in substituent effects on bioactivity across studies?

Q. Advanced

  • Systematic SAR Studies :
    • Synthesize analogs with controlled substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare IC₅₀ values .
  • Meta-Analysis :
    • Aggregate data from PubChem and ChEMBL to identify trends (e.g., methoxy groups enhance solubility but reduce kinase affinity) .
  • Crystallographic Comparisons :
    • Overlay X-ray structures of analogs to identify steric clashes or electronic mismatches in binding pockets .

What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?

Q. Advanced

  • Design of Experiments (DoE) :
    • Use factorial designs to optimize temperature (60–120°C), solvent (toluene vs. DCM), and catalyst loading (0.5–5 mol% Pd) .
  • Flow Chemistry :
    • Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time .
  • By-Product Analysis :
    • LC-MS/MS to identify impurities (e.g., dechlorinated by-products) and adjust protecting groups .

How does the electronic nature of substituents influence the compound’s stability under physiological conditions?

Q. Advanced

  • Degradation Studies :
    • Incubate in simulated gastric fluid (pH 2.0) and analyze via HPLC to track hydrolysis of methoxy groups .
  • DFT Calculations :
    • Compute Fukui indices to predict nucleophilic attack sites (e.g., electron-deficient pyrimidine ring) .
  • Accelerated Stability Testing :
    • Store at 40°C/75% RH for 4 weeks and monitor degradation products (e.g., demethylation) .

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